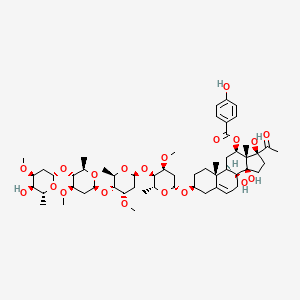
Otophylloside O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Otophylloside O is a useful research compound. Its molecular formula is C56H84O20 and its molecular weight is 1077.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Otophylloside O, a C-21 steroidal glycoside derived from Cynanchum otophyllum, has garnered attention in the field of pharmacology due to its potential therapeutic effects. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Isolation
This compound is structurally characterized as a steroidal glycoside, which is a class of compounds known for their diverse biological activities. It can be isolated from the roots of Cynanchum otophyllum, a plant traditionally used in Chinese medicine for various ailments, including epilepsy and rheumatic pain .
1. Neuroprotective Effects
Research has indicated that this compound exhibits significant neuroprotective properties. A study demonstrated that it could attenuate neuronal injury induced by pentylenetetrazol (PTZ) in various models, including primary cortical neurons and animal models (mice and zebrafish). The treatment with this compound resulted in:
- Reduction in Cell Death : The compound significantly improved cell survival rates from 32.45% to 66.26% when compared to controls subjected to PTZ .
- Decreased LDH Efflux : LDH (lactate dehydrogenase) efflux is a marker of cellular damage; this compound treatment reduced this efflux, indicating protective effects on neuronal membranes .
2. Antiepileptic Potential
This compound's ability to protect against PTZ-induced seizures suggests potential as an antiepileptic agent. The compound's mechanism appears to involve modulation of apoptotic pathways, as it decreased the Bax/Bcl-2 ratio and reduced the expression of c-Fos, a protein associated with neuronal activation during seizures .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- Activation of DAF-16 : Similar to its analogs, such as Otophylloside B, this compound may activate the FOXO transcription factor DAF-16, which is crucial for longevity and stress resistance in model organisms like Caenorhabditis elegans.
- Modulation of Apoptosis : The compound appears to influence apoptotic signaling pathways, contributing to its neuroprotective effects against excitotoxicity induced by PTZ.
Case Studies
Case Study 1: Neuroprotection in Zebrafish Models
In a controlled experiment using zebrafish, this compound was administered prior to PTZ exposure. The results showed a marked reduction in convulsive behavior compared to untreated controls. This study highlights the translational potential of this compound as a neuroprotective agent against seizure activity.
Case Study 2: Efficacy in Primary Cortical Neurons
In vitro studies on primary cortical neurons treated with this compound demonstrated significant preservation of neuronal morphology and function following PTZ exposure. Immunofluorescence assays revealed that neurons treated with the compound maintained healthier synaptic structures compared to those that received PTZ alone .
Data Summary
Properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84O20/c1-28-47(59)37(64-8)23-44(68-28)74-49-30(3)70-46(25-39(49)66-10)76-50-31(4)71-45(26-40(50)67-11)75-48-29(2)69-43(24-38(48)65-9)72-36-17-18-52(6)34(22-36)16-19-55(62)41(52)27-42(73-51(60)33-12-14-35(58)15-13-33)53(7)54(61,32(5)57)20-21-56(53,55)63/h12-16,28-31,36-50,58-59,61-63H,17-27H2,1-11H3/t28-,29-,30-,31-,36+,37+,38+,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,52+,53-,54-,55+,56-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWUVAUZONGLJI-LNQJHQNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














